

Spectroscopic Analysis of 6-Bromohexanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromohexanal**

Cat. No.: **B1279084**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-bromohexanal**, a valuable bifunctional molecule in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in **6-bromohexanal**.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
CHO	~9.79	Triplet (t)
CH ₂ Br	~3.40	Triplet (t)
α -CH ₂ (to CHO)	~2.45	Multiplet (m)
β , γ -CH ₂	1.40 - 1.90	Multiplet (m)

Note: The chemical shifts for the methylene protons in the middle of the chain overlap and appear as a complex multiplet. Protons alpha to the aldehyde are expected to be the most downfield of the methylene groups, typically around 2.4-2.5 ppm.[1][2][3][4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Carbon Assignment	Chemical Shift (δ , ppm)
C=O	~202
C-6 (CH ₂ Br)	~33
C-2 (α to CHO)	~44
C-3, C-4, C-5	~24, 32, 33

Note: The carbonyl carbon is significantly deshielded and appears at a very low field. The carbon attached to the bromine is also deshielded compared to a standard alkane carbon. The assignments for C-3, C-4, and C-5 are approximate and based on typical values for alkyl chains with electronegative substituents.[5][6][7][8][9]

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of **6-bromohexanal** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.[10] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Acquisition: Spectra are typically acquired on a Fourier-transform NMR spectrometer with a field strength of 300 MHz or higher.[11] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each carbon.[10][12] Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands

The IR spectrum of **6-bromohexanal** is expected to show characteristic absorption bands for the aldehyde and alkyl bromide functional groups.

Functional Group	Absorption Range (cm ⁻¹)	Description
C=O (Aldehyde)	1740-1720	Strong, sharp carbonyl stretch
C-H (Aldehyde)	2850-2800 & 2750-2700	Two weak to medium bands
C-H (Alkyl)	2960-2850	Medium to strong C-H stretching
C-Br	690-515	Medium to strong C-Br stretching

Note: The exact positions of the peaks can be influenced by the molecular environment.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a liquid sample like **6-bromohexanal**, a neat spectrum is typically obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[13][14][15]

Instrumentation and Acquisition: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.[14] A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

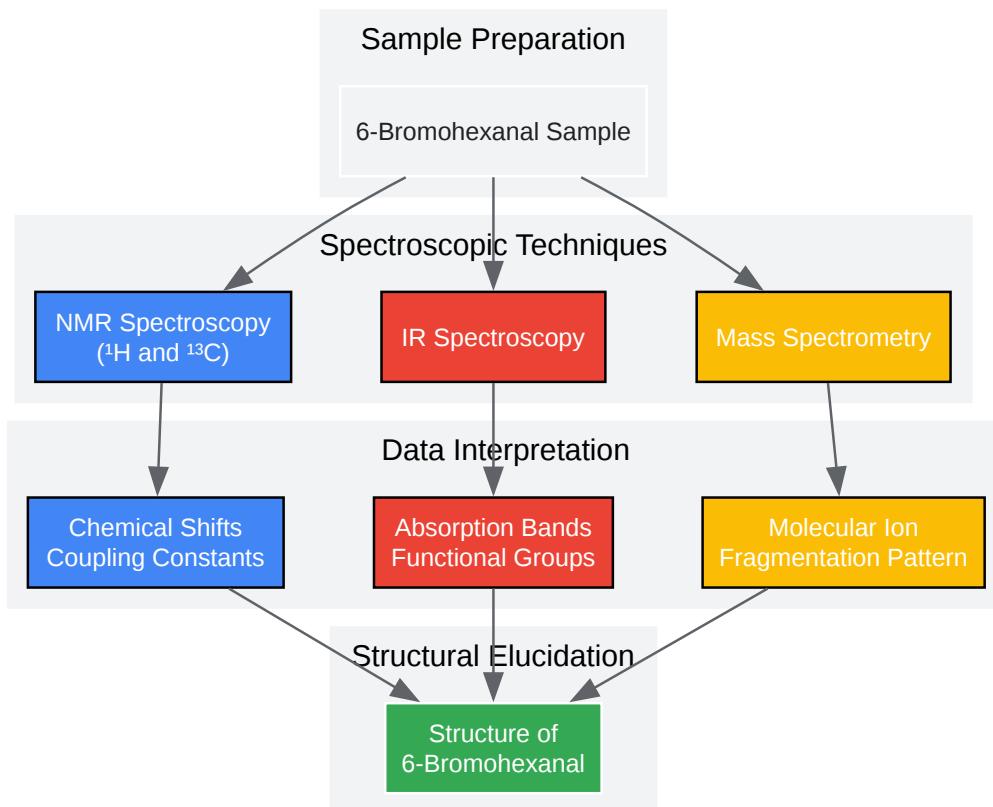
Mass Spectrometry Data

The mass spectrum of **6-bromohexanal** is expected to show a molecular ion peak and characteristic fragment ions.

m/z	Ion	Description
178/180	$[M]^{+ \cdot}$	Molecular ion peak (presence of ^{79}Br and ^{81}Br isotopes in a ~1:1 ratio)
99	$[M - \text{Br}]^+$	Loss of a bromine radical
149/151	$[M - \text{CHO}]^+$	Loss of the formyl group
44	$[\text{C}_2\text{H}_4\text{O}]^{+ \cdot}$	McLafferty rearrangement product

Note: The molecular ion will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units due to the natural abundance of the bromine isotopes (^{79}Br and ^{81}Br).[\[16\]](#) The fragmentation of aldehydes often involves α -cleavage and McLafferty rearrangement.[\[17\]](#)[\[18\]](#) [\[19\]](#)

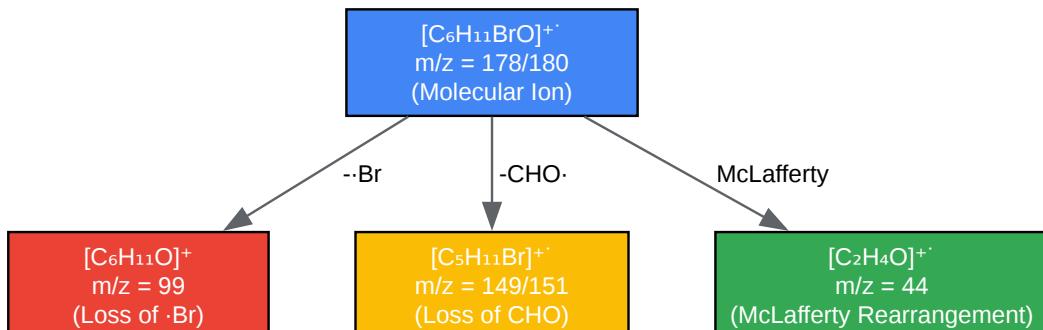
Experimental Protocol for Mass Spectrometry


Sample Introduction and Ionization: A small amount of the **6-bromohexanal** sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the sample, causing ionization and fragmentation.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.[\[22\]](#)[\[24\]](#) The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow


Workflow for Spectroscopic Analysis of 6-Bromohexanal

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **6-bromohexanal**.

Key Mass Spectrometry Fragmentation Pathways

Key Fragmentation Pathways of 6-Bromohexanal in MS

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways of **6-bromohexanal** in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. compoundchem.com [compoundchem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. books.rsc.org [books.rsc.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. State-of-the-Art Direct ^{13}C and Indirect ^1H -[^{13}C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. ursinus.edu [ursinus.edu]
- 16. asdlib.org [asdlib.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
- 20. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 21. quora.com [quora.com]
- 22. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 6-Bromohexanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279084#spectroscopic-data-of-6-bromohexanal-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com